N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide is a useful research compound. Its molecular formula is C17H13N5O and its molecular weight is 303.325. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Tuberculostatic Activity and Compound Synthesis
Compounds structurally similar to N-(1H-indazol-6-yl)-4-(1H-pyrrol-1-yl)picolinamide, such as N′-methyl-4-(pyrrolidin-1-yl)picolinohydrazide derivatives, have been synthesized and evaluated for their tuberculostatic activity against Mycobacterium tuberculosis. This research has contributed to understanding the structure-activity relationships critical for designing effective anti-tuberculosis agents (Bogdanowicz et al., 2012).
Catalytic Activity and Organic Synthesis
Studies have demonstrated the catalytic potential of metal complexes involving picolinamide ligands, as seen in palladium-catalyzed intramolecular amination processes. This work highlights the utility of picolinamide and related compounds in facilitating the synthesis of azetidines, pyrrolidines, and indolines through selective C-H bond activation, showcasing their relevance in developing efficient synthetic methodologies (He et al., 2012).
Anticancer Activity
The synthesis of Pt(II) pyridinium amidate (PYA) complexes, with ligands including N-(1-benzylpyridin-4(1H)-ylidene)picolinamide, has been reported alongside in vitro studies to assess their anticancer activity. Such research is pivotal in the development of novel cancer therapies, illustrating the potential medical applications of picolinamide derivatives in oncology (Muller et al., 2016).
Enzymatic Inhibition and Diabetes Research
Picolinamide has been identified as a potent inhibitor of poly (ADP-ribose) synthetase, offering protection against streptozotocin-induced depression of proinsulin synthesis and reduction of NAD content in pancreatic islets. This discovery could have significant implications for diabetes research, especially in understanding the molecular mechanisms underlying pancreatic beta-cell damage (Yamamoto & Okamoto, 1980).
Material Science and Coordination Chemistry
Research into the coordination behavior of picolinamide-based ligands with silver(I) ions has led to the formation of novel 1D coordination polymers and supramolecular metallogels. These findings are valuable for material science, particularly in designing new materials with potential applications in catalysis, drug delivery, and nanotechnology (Hegarty et al., 2020).
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-4-pyrrol-1-ylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O/c23-17(20-13-4-3-12-11-19-21-15(12)9-13)16-10-14(5-6-18-16)22-7-1-2-8-22/h1-11H,(H,19,21)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUORBKWOYYIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=NC=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.